Tert-butyl-(3-iodopropoxy)-dimethylsilane
Overview
Description
Tert-butyl-(3-iodopropoxy)-dimethylsilane is an organosilicon compound characterized by the presence of a tert-butyl group, an iodopropoxy chain, and a dimethylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl-(3-iodopropoxy)-dimethylsilane typically involves the reaction of tert-butyl alcohol with 3-iodopropyl chloride in the presence of a base, followed by the introduction of dimethylchlorosilane. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common to ensure consistent product quality.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles, such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding propoxy derivative by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the iodopropoxy group can lead to the formation of iodopropanol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile are employed.
Major Products:
Substitution: Formation of tert-butyl-(3-aminopropoxy)-dimethylsilane or tert-butyl-(3-thiocyanatopropoxy)-dimethylsilane.
Reduction: Formation of tert-butyl-(3-propoxy)-dimethylsilane.
Oxidation: Formation of tert-butyl-(3-iodopropanol)-dimethylsilane.
Scientific Research Applications
Tert-butyl-(3-iodopropoxy)-dimethylsilane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organosilicon compounds.
Materials Science: Employed in the preparation of silicon-based materials with specific properties, such as hydrophobicity or enhanced thermal stability.
Biological Studies: Investigated for its potential use in modifying biomolecules to improve their stability or functionality.
Medicinal Chemistry: Explored as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.
Mechanism of Action
The mechanism of action of tert-butyl-(3-iodopropoxy)-dimethylsilane in chemical reactions involves the reactivity of the iodopropoxy group and the silicon moiety. The iodine atom acts as a leaving group in substitution reactions, while the silicon atom can participate in various bonding interactions, enhancing the compound’s versatility in synthesis.
Molecular Targets and Pathways:
Nucleophilic Substitution Pathways: The iodopropoxy group undergoes nucleophilic attack, leading to the formation of new carbon-heteroatom bonds.
Reduction Pathways: The reduction of the iodopropoxy group involves the transfer of electrons from the reducing agent to the iodine atom, resulting in the formation of a propoxy group.
Comparison with Similar Compounds
- Tert-butyl-(3-chloropropoxy)-dimethylsilane
- Tert-butyl-(3-bromopropoxy)-dimethylsilane
- Tert-butyl-(3-fluoropropoxy)-dimethylsilane
Comparison: Tert-butyl-(3-iodopropoxy)-dimethylsilane is unique due to the presence of the iodine atom, which is a better leaving group compared to chlorine, bromine, or fluorine. This makes it more reactive in nucleophilic substitution reactions, providing an advantage in synthetic applications where high reactivity is desired.
Properties
IUPAC Name |
tert-butyl-(3-iodopropoxy)-dimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21IOSi/c1-9(2,3)12(4,5)11-8-6-7-10/h6-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJOZDBANQOLHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21IOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452308 | |
Record name | tert-butyl-(3-iodopropoxy)-dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00452308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78878-05-4 | |
Record name | tert-butyl-(3-iodopropoxy)-dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00452308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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